Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride
Overview
Description
Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. Pyrrolidine derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and as intermediates in the production of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the final product. One common method involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and esterification agents such as methanol in the presence of acid catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis or the use of biocatalysts to achieve high yields and purity. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol .
Scientific Research Applications
Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Mechanism of Action
The mechanism of action of Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a critical role in its binding affinity and selectivity. For instance, it may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity. The pathways involved can vary depending on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with similar structural features but different stereochemistry.
Methyl (2S,3R)-3-hydroxypyrrolidine-2-carboxylate: A stereoisomer with distinct chemical and biological properties.
Pyrrolidine-3-hydroxy-2-carboxylate: A related compound with variations in the position of functional groups.
Uniqueness
Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and in studies of stereoselective reactions .
Properties
IUPAC Name |
methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-4(8)2-3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZOEPPXPLBIAN-UYXJWNHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CCN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1844898-16-3 | |
Record name | D-Proline, 3-hydroxy-, methyl ester, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1844898-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-61-1 | |
Record name | D-Proline, 3-hydroxy-, methyl ester, hydrochloride (1:1), (3S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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